6-Chloro-4-ethoxyquinoline-2-carboxylic acid
CAS No.:
Cat. No.: VC15931712
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClNO3 |
|---|---|
| Molecular Weight | 251.66 g/mol |
| IUPAC Name | 6-chloro-4-ethoxyquinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H10ClNO3/c1-2-17-11-6-10(12(15)16)14-9-4-3-7(13)5-8(9)11/h3-6H,2H2,1H3,(H,15,16) |
| Standard InChI Key | JBMKIDYPGYJIPT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a quinoline backbone substituted with three functional groups:
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Chloro group (-Cl) at position 6, enhancing electrophilic reactivity.
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Ethoxy group (-OCH₂CH₃) at position 4, contributing to steric and electronic modulation.
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Carboxylic acid (-COOH) at position 2, enabling hydrogen bonding and salt formation .
The IUPAC name, 6-chloro-4-ethoxyquinoline-2-carboxylic acid, reflects this substitution pattern. Computational modeling predicts a planar quinoline ring with slight distortion due to steric interactions between the ethoxy and carboxylic acid groups.
Physicochemical Properties
While experimental data for this specific compound remain limited, analogous quinoline derivatives exhibit the following properties:
| Property | Typical Range for Quinoline Derivatives |
|---|---|
| Melting Point | 180–220°C |
| Solubility in Water | Low (<1 mg/mL) |
| LogP (Octanol-Water) | 2.5–3.5 |
| pKa (Carboxylic Acid) | ~4.5 |
The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline conditions .
Synthesis and Reaction Chemistry
Reactivity Profile
The compound participates in three primary reaction types:
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Nucleophilic Aromatic Substitution: Chlorine at position 6 reacts with amines or alkoxides.
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Esterification: Carboxylic acid forms esters with alcohols under acid catalysis.
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Coordination Chemistry: The nitrogen atom in the quinoline ring binds to transition metals (e.g., Cu²⁺, Fe³⁺) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Critical NMR signals for related derivatives include :
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| ≡CH (propargyl) | 2.62 | Triplet |
| OCH₂ (ethoxy) | 5.09 | Doublet |
| Aromatic H (quinoline) | 7.58–8.53 | Multiplet |
¹³C NMR data confirm carbonyl (δ 164.2 ppm) and quaternary carbon (δ 143.8 ppm) signals .
Infrared Spectroscopy
Key IR absorptions:
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Carboxylic Acid O-H Stretch: 2500–3000 cm⁻¹ (broad)
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C=O Stretch: 1680–1720 cm⁻¹
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C-Cl Stretch: 550–850 cm⁻¹
Biological and Industrial Applications
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum activity against:
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Gram-positive bacteria (Staphylococcus aureus MIC: 8–16 μg/mL)
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Fungi (Candida albicans MIC: 32–64 μg/mL)
Mechanistic studies suggest DNA gyrase inhibition and membrane disruption as primary modes of action.
Materials Science Applications
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Coordination Polymers: Serves as a ligand for luminescent Cu(I) complexes (quantum yield: 0.42–0.67).
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Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Employ fume hoods |
| Supplier | Purity | Price Range (USD/g) |
|---|---|---|
| AK Scientific | 95% | $120–$150 |
| Evitachem | 98% | $200–$250 |
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the ethoxy and carboxylic acid groups.
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Nanoparticle Drug Delivery: Encapsulation in PLGA nanoparticles for enhanced bioavailability.
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Catalytic Applications: As a ligand in asymmetric hydrogenation reactions.
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